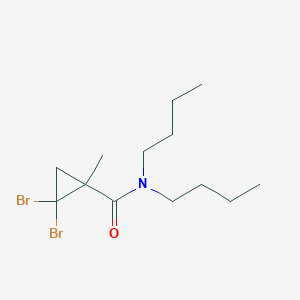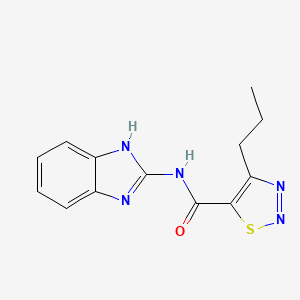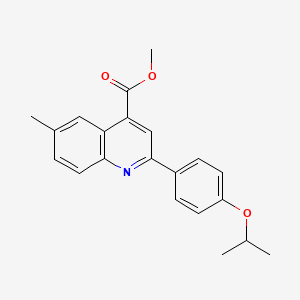
2,2-dibromo-N,N-dibutyl-1-methylcyclopropanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-dibromo-N,N-dibutyl-1-methylcyclopropanecarboxamide, also known as DMDNB, is a chemical compound that belongs to the family of N-methylcarbamates. It is a colorless to pale yellow liquid that is widely used in scientific research for its unique properties. DMDNB has gained popularity in recent years due to its potential applications in the field of neuroscience.
Mécanisme D'action
2,2-dibromo-N,N-dibutyl-1-methylcyclopropanecarboxamide acts by selectively blocking the activity of certain ion channels in neurons. It binds to the channel protein and prevents the movement of ions across the cell membrane. This results in a decrease in the excitability of the neuron and a reduction in synaptic transmission.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2,2-dibromo-N,N-dibutyl-1-methylcyclopropanecarboxamide are largely dependent on the specific ion channels that it targets. In general, 2,2-dibromo-N,N-dibutyl-1-methylcyclopropanecarboxamide has been shown to reduce the excitability of neurons and decrease synaptic transmission. This can lead to a variety of effects such as decreased muscle tone, sedation, and anticonvulsant activity.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 2,2-dibromo-N,N-dibutyl-1-methylcyclopropanecarboxamide in lab experiments is its selectivity for specific ion channels. This allows researchers to study the effects of ion channel dysfunction in a controlled manner. However, one limitation of 2,2-dibromo-N,N-dibutyl-1-methylcyclopropanecarboxamide is its potential toxicity. Careful handling and disposal of the compound are necessary to prevent harm to researchers and the environment.
Orientations Futures
There are several future directions for the use of 2,2-dibromo-N,N-dibutyl-1-methylcyclopropanecarboxamide in scientific research. One area of interest is the study of ion channel dysfunction in various neurological disorders. 2,2-dibromo-N,N-dibutyl-1-methylcyclopropanecarboxamide could be used to investigate the role of specific ion channels in the development and progression of these disorders. Another potential application is the development of new drugs that target specific ion channels. 2,2-dibromo-N,N-dibutyl-1-methylcyclopropanecarboxamide could serve as a starting point for the development of these drugs. Finally, the use of 2,2-dibromo-N,N-dibutyl-1-methylcyclopropanecarboxamide in combination with other compounds could lead to the development of new therapeutic strategies for neurological disorders.
Méthodes De Synthèse
The synthesis of 2,2-dibromo-N,N-dibutyl-1-methylcyclopropanecarboxamide involves the reaction of N,N-dibutyl-1-methylcyclopropanecarboxamide with bromine in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The resulting compound is then purified using various techniques such as distillation and chromatography.
Applications De Recherche Scientifique
2,2-dibromo-N,N-dibutyl-1-methylcyclopropanecarboxamide has been extensively used in scientific research for its ability to selectively block the activity of certain ion channels in neurons. This property has made it a valuable tool for studying the role of these channels in various physiological processes such as synaptic transmission and neuronal excitability. 2,2-dibromo-N,N-dibutyl-1-methylcyclopropanecarboxamide has also been used to study the effects of ion channel dysfunction in various neurological disorders such as epilepsy and Parkinson's disease.
Propriétés
IUPAC Name |
2,2-dibromo-N,N-dibutyl-1-methylcyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23Br2NO/c1-4-6-8-16(9-7-5-2)11(17)12(3)10-13(12,14)15/h4-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYEMJMIYFVZIHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CCCC)C(=O)C1(CC1(Br)Br)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23Br2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-dibromo-N,N-dibutyl-1-methylcyclopropanecarboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(4-methyl-1-piperidinyl)methyl]-N-(4-pyridinylmethyl)benzamide](/img/structure/B6076921.png)
![3-{[4-(4-acetylphenyl)-1-piperazinyl]methyl}-6,8-dichloro-4H-chromen-4-one](/img/structure/B6076935.png)
![1-{2-[3-(3-isopropoxybenzoyl)-1-piperidinyl]-2-oxoethyl}-2-pyrrolidinone](/img/structure/B6076938.png)
![ethyl 2-anilino-5-[(6-nitro-1,3-benzodioxol-5-yl)methylene]-4-oxo-4,5-dihydro-3-thiophenecarboxylate](/img/structure/B6076947.png)
![N-(2-ethoxyphenyl)-2-[(4-hydroxy-6-propyl-2-pyrimidinyl)thio]acetamide](/img/structure/B6076951.png)
![2-hydrazino-3-(4-methylphenyl)-3H-spiro[benzo[h]quinazoline-5,1'-cyclopentan]-4(6H)-one](/img/structure/B6076960.png)
![N-({1-[(2'-methyl-3-biphenylyl)methyl]-3-piperidinyl}methyl)nicotinamide](/img/structure/B6076965.png)
![2-cyano-N-(2-methylphenyl)-3-[5-(4-nitrophenyl)-2-furyl]acrylamide](/img/structure/B6076981.png)
![N-(3,5-dimethoxyphenyl)-3-[1-(tetrahydro-2H-pyran-4-yl)-3-piperidinyl]propanamide](/img/structure/B6076991.png)
![N-(2-fluorophenyl)-2-(5-oxo-2,3-dihydro[1,3]thiazolo[3',2':1,2]pyrimido[5,4-b]indol-6(5H)-yl)acetamide](/img/structure/B6076999.png)

![N-{2-[(2-fluorophenyl)amino]-1-methyl-2-oxoethyl}-2-thiophenecarboxamide](/img/structure/B6077014.png)
